molecular formula C18H25NO3 B4966035 1,2,2-trimethyl-3-{[(2-phenylethyl)amino]carbonyl}cyclopentanecarboxylic acid

1,2,2-trimethyl-3-{[(2-phenylethyl)amino]carbonyl}cyclopentanecarboxylic acid

Cat. No.: B4966035
M. Wt: 303.4 g/mol
InChI Key: ZWXYBYIPWGXZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This cyclopentanecarboxylic acid derivative features a 1,2,2-trimethylcyclopentane backbone substituted with a 2-phenylethylamino carbonyl group. Its structure combines steric bulk from the methyl groups and lipophilicity from the phenyl moiety, making it a candidate for applications in coordination chemistry, enzyme modulation, or bioactive molecule design.

Properties

IUPAC Name

1,2,2-trimethyl-3-(2-phenylethylcarbamoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2)14(9-11-18(17,3)16(21)22)15(20)19-12-10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXYBYIPWGXZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis

Parameter Target Compound Compound 1 Compound 2 Compound 3
Molecular Formula Not Provided* C₁₁H₁₉NO₃ C₂₀H₂₃NO₃ C₁₇H₂₃NO₃
Molecular Weight (g/mol) ~325 (estimated) 213 325.4 289.37
LogP ~2.5–3.0 (estimated) 1.19 ~3.5 (estimated) ~2.8 (estimated)
Substituent 2-Phenylethylamino carbonyl Methylamino Naphthylcarbamoyl 2-Methylphenyl
Rotatable Bonds 3–4 (estimated) 2 3 3
Bioactivity Not Reported Discontinued Enzyme linkage Not Reported

*Inferred based on structural analogs.

Research Implications

  • Biological Applications: The naphthylcarbamoyl analog’s association with leucine aminopeptidase () hints at possible enzyme-targeting roles for the target compound, modulated by its substituent’s flexibility and lipophilicity.
  • Material Science : The oxadiazole-containing analog’s role in coordination polymers () highlights the structural versatility of cyclopentanecarboxylic acid derivatives, though the target compound may prioritize hydrogen bonding over metal coordination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.